molecular formula C7H4BrN3O B8338115 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

Katalognummer: B8338115
Molekulargewicht: 226.03 g/mol
InChI-Schlüssel: LGHVAGHSOUECML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound that contains both bromine and hydroxyl functional groups. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one typically involves the bromination of isoquinoline derivatives. One common method is the bromination of 1-hydroxy-3,5-diazaisoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require heating to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolines.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include de-brominated or de-hydroxylated isoquinolines.

Wissenschaftliche Forschungsanwendungen

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-bromo-6H-pyrido[2,3-d]pyridazin-5-one is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA. Further research is needed to elucidate its exact mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Bromo-1-hydroxyisoquinoline: Similar in structure but lacks the diaza group.

    1-Hydroxy-3,5-diazaisoquinoline: Similar but without the bromine atom.

Uniqueness

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one is unique due to the presence of both bromine and hydroxyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C7H4BrN3O

Molekulargewicht

226.03 g/mol

IUPAC-Name

3-bromo-6H-pyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)3-10-11-7(5)12/h1-3H,(H,11,12)

InChI-Schlüssel

LGHVAGHSOUECML-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C1C(=O)NN=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.